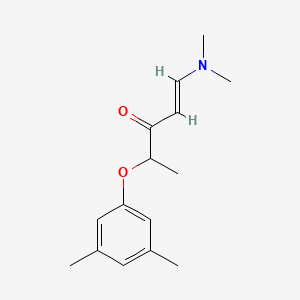

1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one

Description

Properties

IUPAC Name |

(E)-1-(dimethylamino)-4-(3,5-dimethylphenoxy)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-8-12(2)10-14(9-11)18-13(3)15(17)6-7-16(4)5/h6-10,13H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLHRGBODVPYRY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)C=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)/C=C/N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Features

The target molecule comprises a penten-3-one backbone substituted with a dimethylamino group at position 1 and a 3,5-dimethylphenoxy moiety at position 4. Retrosynthetically, the molecule can be dissected into two primary fragments:

- 1-(Dimethylamino)-1-penten-3-one : A β-ketoamine derivative accessible via Mannich or Michael addition reactions.

- 3,5-Dimethylphenol : A commercially available aromatic alcohol, which can be converted into a phenoxide nucleophile for etherification.

The strategic bond disconnection at the ether linkage suggests a late-stage coupling between a β-ketoamine intermediate and a 3,5-dimethylphenol derivative.

Synthetic Pathways and Methodological Considerations

Grignard Reaction-Based Approach

A patent by EP2606030B1 details the synthesis of tapentadol intermediates via stereoselective Grignard reactions, offering a template for analogous β-ketoamine systems. Adapted for the target compound:

Formation of 1-(Dimethylamino)-1-penten-3-one :

- Mannich Reaction : Reacting pentan-3-one with formaldehyde and dimethylamine hydrochloride in the presence of a chiral catalyst (e.g., L-proline) yields (S)-1-(dimethylamino)-2-methylpentan-3-one.

- Grignard Addition : Treatment of 3-bromo-3,5-dimethylanisole with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent, which undergoes nucleophilic addition to the β-ketoamine intermediate (Figure 1).

$$

\text{(S)-1-(dimethylamino)-2-methylpentan-3-one} + \text{Ar-MgBr} \rightarrow \text{1-(dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-ol}

$$Reaction Conditions :

Oxidation to the Ketone :

The secondary alcohol intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to yield the target ketone.

Reductive Deoxygenation and Etherification

An alternative route involves reductive deoxygenation of a tertiary alcohol intermediate, as demonstrated in tapentadol synthesis:

Activation of Hydroxyl Group :

Reductive Elimination :

Critical Process Parameters and Optimization

Stereochemical Control

The Grignard addition’s stereoselectivity is pivotal for achieving the desired (R,R)-configuration. Key factors include:

Purification and Isolation

- Salt Formation : Hydrochloride salts of intermediates improve crystallinity. For example, isolating the β-ketoamine as its HCl salt achieves >99% purity.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (d, 3H, CH₃), 2.15 (s, 6H, N(CH₃)₂), 2.30 (s, 6H, Ar-CH₃), 5.45 (m, 1H, CH-O), 6.75 (s, 2H, Ar-H).

- IR (cm⁻¹) : 1715 (C=O), 1240 (C-O-C).

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the dimethylamino and phenoxy groups in 1-(dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one suggests potential mechanisms for inhibiting cancer cell proliferation:

- Mechanism of Action : It is hypothesized that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell cycle progression. Research has shown that similar compounds can interact with key proteins involved in cancer cell survival and proliferation .

Anti-inflammatory Activity

The compound's structural characteristics may also confer anti-inflammatory properties:

- Research Findings : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially reducing inflammation markers in cell cultures. This makes it a candidate for further exploration in treating inflammatory diseases .

Drug Development

The unique chemical structure of this compound positions it as a promising lead compound in drug development:

- Thrombopoietin Receptor Agonist : Similar compounds have been investigated as agonists for the thrombopoietin receptor, which is crucial for platelet production. Enhancing platelet levels can be vital in treating conditions like thrombocytopenia .

Synthesis and Formulation

The synthesis of this compound can be approached through various chemical reactions, which allows for modifications that could enhance its efficacy or bioavailability. The formulation of this compound into pharmaceutical dosage forms is essential for its therapeutic application.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer activity | Demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity. |

| Study B | Anti-inflammatory effects | Showed reduction in TNF-alpha levels in treated cell cultures, suggesting potential for inflammatory disease management. |

| Study C | Pharmacokinetics | Investigated absorption rates and bioavailability after administration in animal models, providing insights into dosing strategies. |

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The target compound’s 3,5-dimethylphenoxy group provides electron-donating methyl substituents, enhancing aromatic ring electron density. This may favor interactions with electron-deficient targets (e.g., metal ions or acidic residues in proteins) .

Substituent Steric Effects: The 2,6-dimethylphenoxy variant (CAS 2388-51-4) places methyl groups at ortho positions, creating steric hindrance that may restrict rotational freedom or limit access to binding sites in biological systems .

Molecular Weight and Polarity :

- The trifluoromethyl analogue (299.28 g/mol) has a higher molecular weight than the target compound (247.33 g/mol) due to fluorine atoms. The CF₃ group also increases hydrophobicity, which could enhance membrane permeability in pharmaceutical contexts .

Biological Activity

1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

- Molecular Formula : C15H21NO2

- Molar Mass : 247.33 g/mol

- CAS Number : 306979-65-7

- Density : 1.016 g/cm³ (predicted)

- Boiling Point : 375.7 °C (predicted)

- pKa : 6.41 (predicted)

The compound features a dimethylamino group, a phenoxy group, and a pentenone structure, which contribute to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Receptors : The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with biological receptors, potentially modulating their activity.

- Enzyme Modulation : The compound may influence enzyme activity through π-π stacking interactions facilitated by the phenoxy group.

These interactions suggest that the compound could affect various cellular pathways, leading to its observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. For instance, studies have shown that similar compounds with dimethylamino and phenoxy groups can inhibit bacterial growth and exhibit antifungal properties. While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

Preliminary investigations into the anticancer properties of compounds related to this compound have shown promise. For example, compounds with similar structural motifs have been found to inhibit cancer cell proliferation in vitro. The precise mechanisms may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Mitochondrial Inhibition : A study on 5-Dimethylamino-1-phenyl-1-penten-3-one hydrochloride demonstrated its ability to inhibit mitochondrial respiration in isolated mouse liver mitochondria. This suggests a potential pathway for the biological activity of structurally related compounds .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the phenyl ring can significantly alter the biological activity of related compounds. For instance, varying alkyl substitutions at the 4-position led to a wide range of respiration-inhibiting properties in mitochondria .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Dimethylamino-1-phenyl-1-penten-3-one | Structure | Mitochondrial respiration inhibition |

| 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | Structure | Antimicrobial properties |

| 5-[(3,5-Dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one | Structure | Potential anticancer activity |

This table highlights how structural variations influence biological activities across related compounds.

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

To confirm the molecular structure, employ 1H and 13C NMR spectroscopy to resolve the dimethylamino, phenoxy, and enone moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-O-C stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For resolving ambiguities in stereochemistry or substituent positions, 2D NMR techniques (e.g., HSQC, HMBC) are critical .

Q. What synthetic strategies are effective for preparing this compound?

Synthesis typically involves condensation reactions (e.g., between dimethylamine derivatives and phenolic ketones) under controlled conditions. Optimize yield using catalysts like Lewis acids (e.g., AlCl3 for Friedel-Crafts acylation) or base-mediated nucleophilic substitutions. Solvent selection (e.g., anhydrous dichloromethane or THF) and inert atmospheres (N2/Ar) prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How can this compound be purified for analytical studies?

Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) for high-purity isolation. For small-scale purification, recrystallization in ethanol or acetone is effective. Monitor purity via thin-layer chromatography (TLC) and confirm with melting point analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict this compound’s electronic properties?

DFT calculations (e.g., B3LYP/6-311G++(d,p) basis set) model the HOMO-LUMO gap , charge distribution, and reactive sites. Compare computed NMR/IR spectra with experimental data to validate structural assignments. For example, the dimethylamino group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic reactivity .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Use polarizable continuum models (PCM) in DFT to account for solvent interactions. For dynamic structures, molecular dynamics (MD) simulations predict time-averaged spectra. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental approaches can elucidate its interactions with biological targets?

- Isothermal titration calorimetry (ITC) quantifies binding affinity (Ka) and thermodynamics (ΔH, ΔS).

- Molecular docking studies (e.g., AutoDock Vina) predict binding poses in enzyme active sites.

- Surface plasmon resonance (SPR) measures real-time association/dissociation kinetics.

Reference interaction studies of structurally analogous compounds (e.g., fluorinated phenoxy derivatives) for mechanistic insights .

Q. How does the dimethylamino-phenoxy conjugation influence photophysical properties?

The electron-rich phenoxy and electron-deficient enone groups create intramolecular charge transfer (ICT) states, detectable via UV-Vis spectroscopy (λmax shifts in polar solvents). Time-dependent DFT (TD-DFT) models excited-state behavior, while fluorescence quenching assays probe environmental sensitivity .

Q. What methodologies assess its stability under varying experimental conditions?

- Thermogravimetric analysis (TGA) evaluates thermal stability (e.g., decomposition above 200°C).

- Accelerated stability studies (40°C/75% RH for 4 weeks) monitor hydrolytic degradation via HPLC.

- Light exposure tests (ICH Q1B guidelines) identify photodegradation products using LC-MS .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in different solvent systems?

Divergent reactivity (e.g., nucleophilic vs. electrophilic behavior) may stem from solvent polarity or proticity. Use Kamlet-Taft parameters to correlate solvent effects with reaction rates. Kinetic studies under controlled conditions (e.g., varying dielectric constants) isolate solvent-specific mechanisms .

Q. How to reconcile discrepancies in reported biological activity across studies?

Variability in assays (e.g., cell lines, incubation times) complicates direct comparisons. Standardize protocols using OECD guidelines for cytotoxicity (e.g., MTT assay) and validate via dose-response curves . Meta-analyses of structure-activity relationships (SAR) for analogs (e.g., methoxy vs. dimethylamino derivatives) clarify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.